molecular formula C12H11NO3 B6146239 methyl 6-methoxyquinoline-4-carboxylate CAS No. 19834-77-6

methyl 6-methoxyquinoline-4-carboxylate

Cat. No. B6146239
CAS RN: 19834-77-6
M. Wt: 217.2
InChI Key:
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Description

Methyl 6-methoxyquinoline-4-carboxylate (MQC) is a synthetic compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and dyes. MQC is also used as a reagent in the lab for the synthesis of various organic compounds. In addition, MQC has been found to have a variety of biochemical and physiological effects, which have been studied in recent years.

Scientific Research Applications

Methyl 6-methoxyquinoline-4-carboxylate is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals and dyes. It has also been used in the synthesis of polymers, as a catalyst for organic reactions, and as a reagent in the synthesis of organic compounds. In addition, methyl 6-methoxyquinoline-4-carboxylate has been used as a model compound for studying the structure and reactivity of organic compounds.

Mechanism of Action

Methyl 6-methoxyquinoline-4-carboxylate acts as an electron-withdrawing group, causing the electrons in the molecule to be pulled away from the reaction site. This allows the reaction to occur more readily and increases the rate of the reaction.
Biochemical and Physiological Effects
methyl 6-methoxyquinoline-4-carboxylate has been found to have a variety of biochemical and physiological effects. In animal studies, methyl 6-methoxyquinoline-4-carboxylate has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have a protective effect against oxidative stress and to reduce the formation of free radicals. In addition, methyl 6-methoxyquinoline-4-carboxylate has been found to have a protective effect against DNA damage caused by radiation.

Advantages and Limitations for Lab Experiments

Methyl 6-methoxyquinoline-4-carboxylate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is a stable compound that can be stored for long periods of time. It also has a wide range of applications in the synthesis of a variety of compounds. However, methyl 6-methoxyquinoline-4-carboxylate is a toxic compound and should be handled with care. It should also be used in a well-ventilated area.

Future Directions

There are a variety of potential future directions for research on methyl 6-methoxyquinoline-4-carboxylate. These include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and dyes. In addition, further research could be conducted on the mechanism of action of methyl 6-methoxyquinoline-4-carboxylate, as well as its potential uses in the synthesis of polymers and other organic compounds. Finally, further research could be conducted on the potential toxicity of methyl 6-methoxyquinoline-4-carboxylate and its potential adverse effects on humans and other organisms.

Synthesis Methods

Methyl 6-methoxyquinoline-4-carboxylate is synthesized through the reaction of 6-methoxyquinoline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The yield of the reaction is typically around 65-70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 6-methoxyquinoline-4-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium hydroxide", "methyl iodide", "potassium carbonate", "acetic acid", "quinoline-4-carboxylic acid" ], "Reaction": [ "Step 1: Nitration of 2-methoxyaniline with sulfuric acid and sodium nitrite to form 2-methoxy-5-nitroaniline", "Step 2: Reduction of 2-methoxy-5-nitroaniline with copper sulfate and sodium hydroxide to form 2-methoxy-5-aminophenol", "Step 3: Condensation of 2-methoxy-5-aminophenol with ethyl acetoacetate in the presence of acetic acid to form 6-methoxy-2-(2-oxoethyl)quinoline", "Step 4: Methylation of 6-methoxy-2-(2-oxoethyl)quinoline with methyl iodide and potassium carbonate to form methyl 6-methoxy-2-(2-methoxyethyl)quinoline", "Step 5: Esterification of methyl 6-methoxy-2-(2-methoxyethyl)quinoline with quinoline-4-carboxylic acid in the presence of a catalyst to form methyl 6-methoxyquinoline-4-carboxylate" ] }

CAS RN

19834-77-6

Product Name

methyl 6-methoxyquinoline-4-carboxylate

Molecular Formula

C12H11NO3

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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